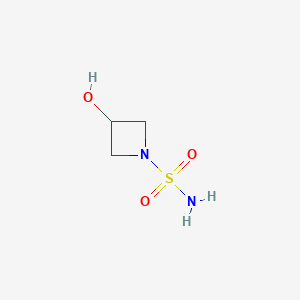

3-hydroxyazetidine-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Hydroxyazetidine is a valuable chemical entity used in organic synthesis and medicinal chemistry . It is an important heterocyclic class comprising valuable chemical and biological features synonymous with the structurally related β-lactams . The sulfonamide functional group forms the basis of several groups of drugs .

Synthesis Analysis

The synthesis of 3-hydroxyazetidines involves a photo-flow Norrish–Yang cyclisation that delivers good yields . The high reproducibility and short residence times of the flow process enable easy scaling of the transformation . An interesting strategy to the 3-hydroxyazetidine ring is via a Norrish-Yang reaction, which occurs via an excited state intermolecular cyclisation of a simple acyclic 2-amino ketone precursor .Molecular Structure Analysis

Azetidines represent an important heterocyclic class comprising valuable chemical and biological features synonymous with the structurally related β-lactams . Their general popularity is due to their small and highly geometrically configured structure that is very useful for exploring chemical space .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis

3-Hydroxyazetidine hydrochloride is a solid substance with a melting point of 85-90 °C . It is soluble in water, DMSO, and methanol . Its molecular weight is 109.55 .Wissenschaftliche Forschungsanwendungen

3-hydroxyazetidine-1-sulfonamide has been studied for its potential applications in various scientific fields. In particular, it has been identified as a potential therapeutic agent for various diseases, such as cancer, diabetes, and Alzheimer's disease. Additionally, this compound has been studied for its potential applications in drug delivery, as it can be used to deliver drugs directly to the target cells. It can also be used to increase the solubility of drugs in water, making them easier to transport and deliver.

Wirkmechanismus

Target of Action

3-Hydroxyazetidine-1-sulfonamide is a sulfonamide derivative . Sulfonamides are known to be competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

The compound interacts with its target, dihydropteroate synthetase, by mimicking the natural substrate of the enzyme, para-aminobenzoic acid (PABA) . By binding to the active site of the enzyme, this compound prevents PABA from participating in the reaction, thereby inhibiting the synthesis of folic acid .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, the compound disrupts the production of folic acid, a vital cofactor for various enzymatic reactions in bacteria . The downstream effects include the inhibition of DNA synthesis, as folic acid is a precursor for the nucleotide bases required for DNA replication .

Result of Action

The molecular effect of this compound’s action is the inhibition of folic acid synthesis, leading to a halt in bacterial growth and reproduction . On a cellular level, this results in the inability of the bacteria to replicate their DNA, leading to cell death or the inhibition of cell division .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, could affect the compound’s absorption and metabolism .

Vorteile Und Einschränkungen Für Laborexperimente

The use of 3-hydroxyazetidine-1-sulfonamide in laboratory experiments has several advantages. For example, it is a relatively inexpensive compound and its synthesis is simple and straightforward. Additionally, it has been found to have a wide range of therapeutic effects, making it a promising candidate for further research. However, there are also some limitations to its use in laboratory experiments. For example, its mechanism of action is not yet fully understood, and its effects on humans have not yet been studied.

Zukünftige Richtungen

There are several potential future directions for the study of 3-hydroxyazetidine-1-sulfonamide. For example, further research is needed to better understand its mechanism of action and its effects on humans. Additionally, it could be studied for its potential applications in drug delivery and drug solubility. Finally, further research could be conducted to explore the potential therapeutic effects of this compound on various diseases, such as cancer, diabetes, and Alzheimer's disease.

Synthesemethoden

3-hydroxyazetidine-1-sulfonamide can be synthesized using a two-step process, starting with the reaction of 3-hydroxyazetidine and dimethyl sulfoxide (DMSO). The reaction of these two compounds results in the formation of a this compound dimethyl ester, which must then be hydrolyzed to produce the desired this compound. This method of synthesis is simple, efficient, and cost-effective, making it an attractive option for researchers.

Safety and Hazards

Eigenschaften

IUPAC Name |

3-hydroxyazetidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O3S/c4-9(7,8)5-1-3(6)2-5/h3,6H,1-2H2,(H2,4,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVCJBGSAXGLGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1282551-62-5 |

Source

|

| Record name | 3-hydroxyazetidine-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.